![molecular formula C19H23FN2O4S2 B2453567 4-fluoro-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946301-13-9](/img/structure/B2453567.png)
4-fluoro-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
This compound has been investigated for its antibacterial properties. A study described a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which included our compound as an intermediate. Although most of the synthesized compounds did not exhibit significant antibacterial effects, one compound showed activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Pharmacological Applications
The isoxazole ring, a key structural motif in this compound, has been explored extensively in pharmaceutical and biological contexts. Isoxazole derivatives have demonstrated various activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. Additionally, substituted 1,2-benzoxazoles are important in medicinal chemistry. Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone, a metabolite of the antipsychotic drug risperidone .
Alzheimer’s Disease Research
N-benzylpiperidine benzisoxazole derivatives, which share structural features with our compound, act as selective inhibitors of the enzyme acetylcholinesterase (AChE). These inhibitors are used in the treatment of Alzheimer’s disease. Therefore, understanding the pharmacological properties of our compound may contribute to Alzheimer’s research .
Forensic Applications
While not directly related to scientific research, it’s worth noting that compounds like this one are sometimes encountered in forensic contexts. Researchers and forensic scientists may study its properties for identification and detection purposes .
Mechanism of Action
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- LibreTexts. (n.d.). Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution
- LibreTexts. (n.d.). Multistep Synthesis
- Khan Academy. (n.d.). Reactions at the benzylic position
- Benchchem. (n.d.). Buy 4-fluoro-3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
properties
IUPAC Name |
4-fluoro-3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-6-7-16(13-19(15)22)21-28(25,26)17-8-9-18(20)14(2)12-17/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVUQXSGJMZYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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